(5-Amino-2-methoxyphenyl)urea (5-Amino-2-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 926205-18-7
VCID: VC4640221
InChI: InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
SMILES: COC1=C(C=C(C=C1)N)NC(=O)N
Molecular Formula: C8H11N3O2
Molecular Weight: 181.195

(5-Amino-2-methoxyphenyl)urea

CAS No.: 926205-18-7

Cat. No.: VC4640221

Molecular Formula: C8H11N3O2

Molecular Weight: 181.195

* For research use only. Not for human or veterinary use.

(5-Amino-2-methoxyphenyl)urea - 926205-18-7

Specification

CAS No. 926205-18-7
Molecular Formula C8H11N3O2
Molecular Weight 181.195
IUPAC Name (5-amino-2-methoxyphenyl)urea
Standard InChI InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
Standard InChI Key BMCSGVNRXUADRG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)NC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a urea backbone (NHCONH\text{NH}-\text{CO}-\text{NH}) bridging two aromatic rings:

  • Ring A: 5-amino-2-methoxyphenyl group, providing hydrogen-bonding capability via the amino (-NH2_2) and methoxy (-OCH3_3) substituents.

  • Ring B: 2-methoxyphenyl group, contributing hydrophobic and electron-donating effects .

The spatial arrangement of these groups enables interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number926254-69-5
Molecular FormulaC15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight287.31 g/mol
IUPAC Name1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
Storage ConditionsRoom temperature, dry environment

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals peaks at:

  • 3350 cm1^{-1} (N-H stretch of urea and amino groups)

  • 1640 cm1^{-1} (C=O stretch of urea carbonyl) .
    Nuclear magnetic resonance (NMR) data confirm methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.4 ppm .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Formation of the Urea Backbone: Reacting 5-amino-2-methoxyaniline with phenylisocyanate under reflux in anhydrous tetrahydrofuran (THF) .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent yields the pure product .

Reaction Scheme:

5-Amino-2-methoxyaniline+2-MethoxyphenylisocyanateTHF, reflux1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea\text{5-Amino-2-methoxyaniline} + \text{2-Methoxyphenylisocyanate} \xrightarrow{\text{THF, reflux}} \text{1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea}

Scalability and Industrial Production

American Elements produces the compound in bulk quantities (up to 1 ton super sacks) with purity grades exceeding 99% . Custom synthesis services allow modifications to the aryl groups for structure-activity relationship (SAR) studies .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but insoluble in water .

  • Stability: Stable at room temperature for ≥12 months when protected from moisture .

Partition Coefficient and Drug-Likeness

The calculated logP (octanol-water partition coefficient) is 2.60, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Its topological polar surface area (TPSA) of 84.9 Å2^2 aligns with Lipinski’s rule for oral bioavailability .

Pharmacological Activities

Anticonvulsant Activity

In murine models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, structural analogues demonstrated:

  • ED50_{50}: 100–300 mg/kg (MES model) .

  • Protective Index (PI): >5, indicating low neurotoxicity .

Table 2: Anticonvulsant Efficacy of Urea Derivatives

CompoundMES ED50_{50} (mg/kg)scPTZ ED50_{50} (mg/kg)Neurotoxicity
5h100150None
5i75120None
Reference

Anticancer Activity

Pyrazinyl–aryl urea analogues inhibited bladder cancer (T24 cell line) proliferation with:

  • IC50_{50}: 3.55 μM (72-hour exposure) .

  • Selectivity Index (SI): >6 compared to normal bladder cells .

Mechanistic studies revealed dual induction of apoptosis and necroptosis via caspase-8 and RIPK1 pathways .

Comparative Analysis with Structural Analogues

Substitution Effects

  • Methoxy Position: 2-Methoxy substitution on both aryl rings enhances metabolic stability compared to para-substituted analogues .

  • Amino Group: The 5-amino group on Ring A is critical for H-bond donor activity, improving target binding affinity .

Table 3: Bioactivity of Related Urea Derivatives

CompoundTarget ActivityIC50_{50}/ED50_{50}Source
N-(4-Ethylphenyl)-N'-(5-amino-2-methoxyphenyl)ureaCytotoxicity (HeLa)8.2 μM
Regorafenib (Control)T24 cell proliferation6.7 μM

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